molecular formula C7H5NOS B14623374 2,1-Benzothiazol-5-ol CAS No. 56910-94-2

2,1-Benzothiazol-5-ol

Cat. No.: B14623374
CAS No.: 56910-94-2
M. Wt: 151.19 g/mol
InChI Key: PARLSRZBYYSBQX-UHFFFAOYSA-N
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Description

2,1-Benzothiazol-5-ol is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their diverse biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzothiazol-5-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out in the presence of an acid catalyst under reflux conditions. Another common method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzothiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2,1-Benzothiazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1-Benzothiazol-5-ol involves its interaction with various molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

56910-94-2

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2,1-benzothiazol-5-ol

InChI

InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H

InChI Key

PARLSRZBYYSBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C=C1O

Origin of Product

United States

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